2-({[(1,1-二氧代-4H-1,2,4-苯并噻二氮-7-基)磺酰]乙酰基}氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a fascinating chemical compound with immense potential in scientific research. It has a molecular formula of C16H14N4O6S2, an average mass of 422.436 Da, and a monoisotopic mass of 422.035461 Da .
Synthesis Analysis
The synthesis of this compound might involve the use of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities . The synthesis could involve the attachment of many functional groups to the ring, such as a halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions .Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry . This ring is attached to various functional groups that contribute to its activity .Chemical Reactions Analysis
The compound might be involved in various chemical reactions due to the presence of the 1,2,4-benzothiadiazine-1,1-dioxide ring and the attached functional groups . For instance, compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .Physical and Chemical Properties Analysis
The compound has a molecular formula of C16H14N4O6S2, an average mass of 422.436 Da, and a monoisotopic mass of 422.035461 Da . More detailed physical and chemical properties are not available from the current information.科学研究应用
抗疟疾和抗病毒特性
对磺胺类抗疟药的理论研究表明,某些衍生物表现出有希望的抗疟疾活性,其特点是 IC50 值低和 ADMET 特性良好。这些化合物,包括具有苯并噻二嗪-7-基磺酰基基序的化合物,显示出显着的反应性和选择性,特别是当喹喔啉部分连接到磺酰胺环系统时。它们的潜力超出了疟疾,分子对接研究表明,一些磺酰胺由于其对 SARS-CoV-2 主要蛋白酶和刺突糖蛋白的结合亲和力,可以重新用作 COVID-19 治疗剂 (Fahim & Ismael, 2021)。
抗菌活性
对新型 4-氨基-N-(1,3-苯并噻唑-2-基)苯磺酰胺衍生物的研究突出了它们的显着抗菌特性。这些化合物由 2-氨基苯并噻唑和 4-乙酰氨基苯磺酰氯衍生物合成,对一系列菌株表现出有效的抗菌、抗真菌和抗分枝杆菌活性。这些发现强调了含苯并噻二嗪-7-基磺酰基的磺酰胺在开发新型抗菌剂中的潜力 (Bhusari et al., 2008)。
对映选择性合成和药物化学应用
合成化学中的一项显着进步是钴(III)/手性羧酸催化的苯并噻二嗪-1-氧化物的对映选择性合成通过 C-H 活化。该方法已实现具有高对映选择性的亚砜衍生物的不对称生产,为具有潜在医药应用的化合物的开发开辟了新途径。与感兴趣的化合物相关的苯并噻二嗪-1-氧化物因其在药物化学中的作用而很重要,这表明对类似磺酰胺衍生物的进一步探索可以产生有价值的治疗剂 (Hirata et al., 2022)。
未来方向
Given the potential of this compound in scientific research, future directions might involve further exploration of its synthesis, chemical reactions, mechanism of action, and pharmacological activities. The study of structural-activity relationships using computerized molecular graphics might also be a focus .
作用机制
Target of Action
The primary targets of this compound are KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells and the contraction of vascular smooth muscle tissue .
Mode of Action
The compound acts as a KATP channel activator . It interacts with these channels, leading to their opening. This action results in the hyperpolarization of the cell membrane, which inhibits the release of insulin from pancreatic β-cells .
Biochemical Pathways
The activation of KATP channels affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the release of insulin, impacting glucose metabolism . Additionally, the relaxation of vascular smooth muscle tissue can influence blood pressure regulation .
Pharmacokinetics
The compound’s sulfonamide moiety is a highly efficient pharmacophore, which has been widely used in medicine and pesticide drug design .
Result of Action
The activation of KATP channels by this compound leads to a decrease in insulin release from pancreatic β-cells . This can have potential therapeutic applications in conditions such as hyperinsulinemia. Additionally, the relaxation of vascular smooth muscle tissue can lead to a decrease in blood pressure .
属性
IUPAC Name |
2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c17-16(22)11-3-1-2-4-12(11)20-15(21)8-27(23,24)10-5-6-13-14(7-10)28(25,26)19-9-18-13/h1-7,9H,8H2,(H2,17,22)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHWMOHLSFCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。